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Compound of Interest
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Cat. No.: B15542553

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties,
analytical methodologies, and known biological interactions of the compound identified by CAS
number 86307-44-0. This molecule is commonly referred to as Calcitriol EP Impurity C or pre-
Calcitriol PTAD Adduct. It is recognized as a derivative of Calcitriol, the biologically active form
of Vitamin D, and is often encountered as an impurity in the synthesis of Calcitriol.[1] Its
characterization is crucial for the quality control of Calcitriol-based pharmaceutical products and
for understanding its potential biological activities as a Vitamin D Receptor (VDR) activator.

Physicochemical Data

The quantitative physicochemical data for CAS 86307-44-0 are summarized in the tables below
for ease of reference and comparison.

Table 2.1: General and Physical Properties
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Property Value Source(s)
Appearance White to off-white solid [1112]
Purity (HPLC) >98% [2][3]
Melting Point Decomposes above 130°C [1]
Limited aqueous solubility;
B Soluble in Dimethyl Sulfoxide
Solubility _ [1][4]
(DMSO) at concentrations up
to 50 mg/mL.
4°C, protect from light. In
solvent: -80°C for 6 months;
Storage [2][5]

-20°C for 1 month (protect
from light).

Table 2.2: Chemical Identifiers and Molecular Properties

Property

Value

Source(s)

Molecular Formula

C35H49N30s

[1]

Molecular Weight

591.78 g/mol

[1](2]

Exact Mass

591.36722167 Da

[6]

IUPAC Name

(1R,7S,10R,13R,14R)-7-
[(3S,5R)-3,5-dihydroxy-2-
methylcyclohexen-1-yl]-13-
[(2R)-6-hydroxy-6-
methylheptan-2-yl]-14-methyl-
4-phenyl-2,4,6-
triazatetracyclo[7.7.0.02,6.010,14

]hexadec-8-ene-3,5-dione

[3](6]

Synonyms

Calcitriol EP Impurity C, pre-
Calcitriol PTAD Adduct,
Triazoline Adduct of pre-

Calcitriol

[1]3]
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Experimental Protocols

Detailed experimental protocols for the characterization of CAS 86307-44-0 are not publicly
available in a consolidated format. However, based on the analytical techniques cited for this
compound and general methods for Vitamin D analogues, the following methodologies are
representative.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment

This protocol is adapted from general methods for the analysis of Calcitriol and its impurities.

Instrumentation: A standard HPLC system equipped with a UV detector is employed.

e Column: Areverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 um patrticle size) is
typically used.

o Mobile Phase: A gradient elution system is often utilized, consisting of a mixture of water,
acetonitrile, and methanol. The specific gradient profile would be optimized to achieve
separation of the main compound from its impurities.

o Detection: UV detection at a wavelength of approximately 265 nm, which is characteristic of
the triene system in Vitamin D analogues.

o Sample Preparation: A stock solution of the compound is prepared in a suitable organic
solvent, such as acetonitrile or methanol, and then diluted to an appropriate concentration
with the mobile phase.

e Procedure: The prepared sample is injected into the HPLC system. The retention time of the
main peak is compared to that of a reference standard. The purity is determined by
calculating the area percentage of the main peak relative to the total area of all peaks in the
chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for
Structural Confirmation
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 Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a time-of-
flight or quadrupole instrument).

o Chromatography: Similar chromatographic conditions as described for HPLC are used to
separate the compound of interest before it enters the mass spectrometer.

e Mass Spectrometry: The mass spectrometer is operated in a positive ion mode. The analysis
provides the mass-to-charge ratio (m/z) of the molecular ion, which is used to confirm the
molecular weight. Fragmentation patterns (MS/MS) can be analyzed to provide further
structural information.

o Data Analysis: The experimental mass of the molecular ion is compared to the theoretical
exact mass calculated from the molecular formula to confirm the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

o Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as
deuterochloroform (CDCls) or deuterated dimethyl sulfoxide (DMSO-de).

o Experiments: *H NMR and 3C NMR are the primary experiments conducted. These provide
information about the chemical environment of the hydrogen and carbon atoms in the
molecule, respectively. Advanced 2D NMR techniques, such as COSY and HMQC/HSQC,
can be used to establish the connectivity between atoms.

o Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the
NMR spectra are analyzed to elucidate the detailed chemical structure of the molecule.

Biological Context and Signaling Pathways

CAS 86307-44-0 is characterized as a Vitamin D Receptor (VDR) activator. The VDR is a
nuclear receptor that mediates the biological actions of Calcitriol.
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Generalized Vitamin D Receptor (VDR) Signaling
Pathway

The activation of the VDR by its ligands, such as Calcitriol and its analogues, initiates a
cascade of events leading to the regulation of gene expression. This pathway is crucial for
calcium homeostasis, bone metabolism, and cellular differentiation.

Cytoplasm

VDR Ligand
(e.g., CAS 86307-44-0)

Heterodimerization

Nucleus

VDR-RXR Vitamin D

Retinoid X Receptor
RXR Heterodimer

(RXR)

pre-Calcitriol 4-Phenyl-1,2,4-triazoline-3,5-dione
(Diene) (PTAD - Dienophile)

[4+2] Cycloaddition
(Diels-Alder Reaction)

pre-Calcitriol PTAD Adduct
(CAS 86307-44-0)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b15542553?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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